

Application Notes and Protocols for ER-27319 in Cytokine Release Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[1] In mast cells and basophils, Syk is a key component of the downstream signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcɛRI).[2][3] Activation of this pathway leads to the release of a plethora of inflammatory mediators, including histamine and various cytokines, which are central to the pathophysiology of allergic and inflammatory diseases.[1] **ER-27319** exerts its inhibitory effect by selectively targeting the FcɛRI-mediated activation of Syk, thereby attenuating the subsequent release of these mediators.[2] These application notes provide detailed protocols for utilizing **ER-27319** in cytokine release assays to study its inhibitory effects on mast cell activation.

Mechanism of Action: Inhibition of Syk Kinase

ER-27319 is an acridone-related compound that selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of the Fc ϵ RI receptor in both rat and human mast cells.[1][2] This inhibition of Syk activation leads to the abrogation of downstream signaling events, including the phosphorylation of phospholipase C-y1 (PLC-y1), generation of inositol phosphates, and ultimately, the suppression of degranulation and cytokine production, such as Tumor Necrosis Factor-alpha (TNF- α).[1][2]



Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of **ER-27319** on key signaling events and cytokine release.

Table 1: Inhibition of Syk Phosphorylation by ER-27319 in RBL-2H3 Cells

| ER-27319 Concentration (μM) | Inhibition of Syk Tyrosine Phosphorylation (%) |
|-----------------------------|--|
| 10 | 68 ± 9.9 |
| 30 | 93 ± 3.3 |

Data adapted from Moriya K, et al. Proc Natl Acad Sci U S A. 1997 Nov 11;94(23):12539-44.[2]

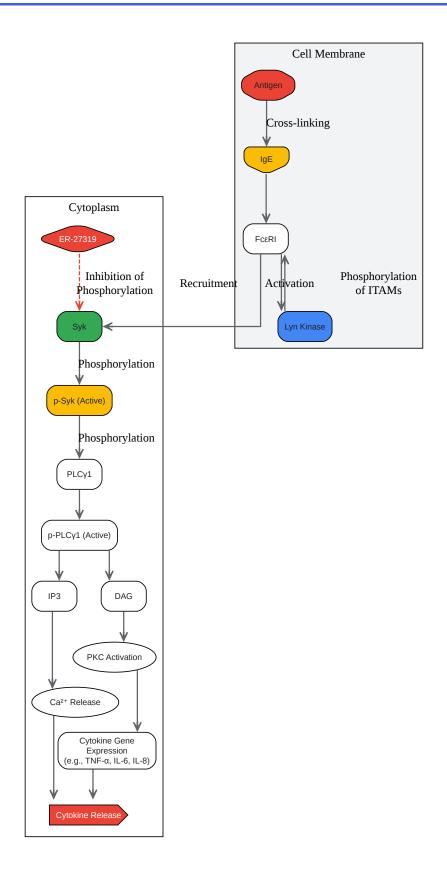
Table 2: Inhibition of Mediator Release by ER-27319 in RBL-2H3 Cells

| Mediator | IC50 (μM) |
|---------------------|-----------|
| TNF-α | 10 |
| Histamine | 10 |
| Arachidonic Acid | 10 |
| Inositol Phosphates | 10 |

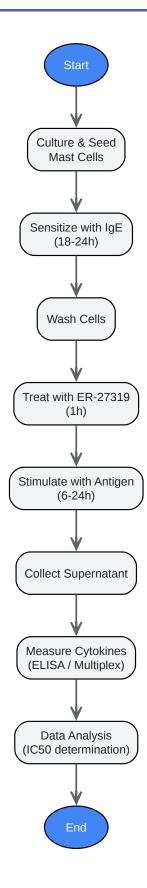
IC50 values represent the concentration of **ER-27319** required to inhibit 50% of the mediator release induced by antigen stimulation.[1]

Signaling Pathway









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